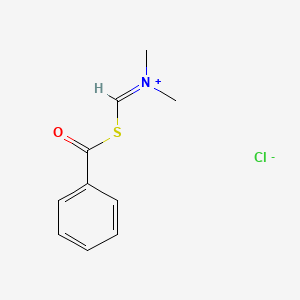
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is an organic compound that features a benzoyl group attached to a sulfanyl group, which is further connected to an N,N-dimethylmethaniminium moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of phosphorus pentachloride or phosphorus oxychloride as a chlorinating agent to prepare the benzoylsulfanyl intermediate . The reaction conditions often require heating the mixture at elevated temperatures (170-180°C) for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems for temperature control and reagent addition can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed.
Wissenschaftliche Forschungsanwendungen
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It is used in the production of specialty chemicals and materials with specific functional properties.
Wirkmechanismus
The mechanism of action of (Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride involves its interaction with molecular targets through its benzoylsulfanyl and N,N-dimethylmethaniminium groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes, depending on the context of its application. The compound’s ability to form stable complexes with various biomolecules is a key aspect of its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoyl chloride: Shares the benzoyl group but lacks the sulfanyl and N,N-dimethylmethaniminium moieties.
Thiourea derivatives: Contain sulfanyl groups but differ in the overall structure and functional groups.
Quaternary ammonium compounds: Feature the N,N-dimethylmethaniminium group but differ in the attached substituents.
Uniqueness
(Benzoylsulfanyl)-N,N-dimethylmethaniminium chloride is unique due to the combination of its benzoylsulfanyl and N,N-dimethylmethaniminium groups, which confer distinct chemical reactivity and potential biological activity. This combination is not commonly found in other compounds, making it a valuable subject of study in various research fields.
Eigenschaften
CAS-Nummer |
100156-00-1 |
|---|---|
Molekularformel |
C10H12ClNOS |
Molekulargewicht |
229.73 g/mol |
IUPAC-Name |
benzoylsulfanylmethylidene(dimethyl)azanium;chloride |
InChI |
InChI=1S/C10H12NOS.ClH/c1-11(2)8-13-10(12)9-6-4-3-5-7-9;/h3-8H,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
CAQYLXFKGGAZPH-UHFFFAOYSA-M |
Kanonische SMILES |
C[N+](=CSC(=O)C1=CC=CC=C1)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


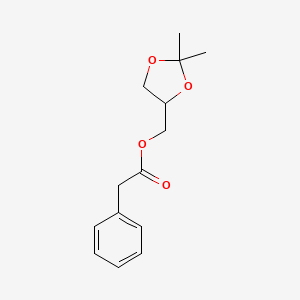

![[3-(4-Nitrobenzoyl)-3H-pyrazole-4,5-diyl]bis(phenylmethanone)](/img/structure/B14322105.png)
![2-[(E)-(1-Phenylethylidene)amino]ethan-1-amine](/img/structure/B14322113.png)
![4-(Cyclopent-2-en-1-yl)-2-[(dimethylamino)methyl]phenol](/img/structure/B14322123.png)

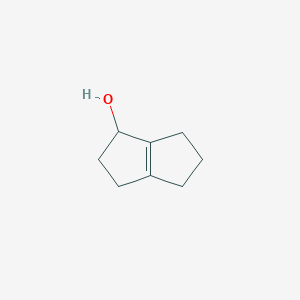
![1-{[4-(2-Methoxy-4-nitrophenoxy)butanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14322136.png)
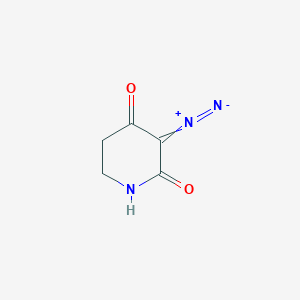
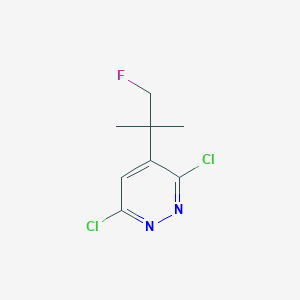


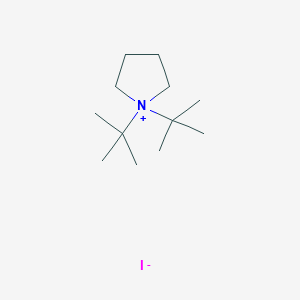
![2-[(4-Methylhepta-1,6-dien-4-yl)amino]ethane-1-thiol](/img/structure/B14322175.png)
